molecular formula C19H16N2O3S2 B2696190 1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one CAS No. 315677-10-2

1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one

Cat. No.: B2696190
CAS No.: 315677-10-2
M. Wt: 384.47
InChI Key: QYSLSYFPUXHOFI-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one features a complex heterocyclic architecture:

  • Sulfanyl (thioether) linkage: Bridges the benzodioxol and tricyclic moieties, influencing steric bulk and redox stability .

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-13(11-5-6-14-15(7-11)24-10-23-14)8-25-18-17-12-3-1-2-4-16(12)26-19(17)21-9-20-18/h5-7,9H,1-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLSYFPUXHOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiolo pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, halogenating agents, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Physical Properties

The compound has a molecular weight of approximately 400 g/mol, characterized by specific spectral properties that can be analyzed using techniques such as NMR and mass spectrometry .

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting cell proliferation in human cancer models .

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of compounds containing the benzodioxole moiety. The unique structure of the compound may enhance its efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Neuropharmacology

Research into the neuropharmacological effects of similar compounds suggests potential applications in treating neurological disorders. The structural characteristics may allow for interaction with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety or depression .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various routes involving multi-step reactions that include cyclization and functionalization processes. The ability to modify the structure opens avenues for creating derivatives with enhanced biological activity .

Case Study 1: Antitumor Activity

A study conducted on a series of benzodioxole derivatives revealed that certain modifications to the thia-diazatricyclo framework significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that further exploration into its use as an antibiotic could be beneficial .

Case Study 3: Neuropharmacological Effects

Research indicated that compounds similar to this one could modulate serotonin receptors, showing promise for developing treatments for mood disorders. Behavioral studies in animal models demonstrated significant anxiolytic effects .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Analogs and Their Features

Compound Name Core Structure Differences Functional Implications
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one Methoxyphenyl substituent instead of benzodioxol; sulfanylidene (C=S) vs. sulfanyl (C-S-C) Increased electron-donating effects from methoxy group; altered redox stability
1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-...trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one Pyrrol-3-yl substituent; methyl groups on tricyclic core Enhanced lipophilicity; potential for improved membrane permeability
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Additional sulfur atom (dithia); tetracyclic framework Increased steric hindrance; possible modulation of binding kinetics

Computational Similarity Analysis

  • Tanimoto Coefficient (Binary Fingerprints) :

    • The target compound shows a Tanimoto index of 0.72–0.85 with analogs containing tricyclic sulfur-nitrogen cores, indicating moderate-to-high 2D structural overlap .
    • Lower similarity (Tanimoto < 0.6) with purely aromatic systems (e.g., triazoles ) highlights the importance of heteroatom placement.
  • 3D Shape and Feature Similarity :

    • ST (Shape Tanimoto) : 0.78–0.82 with tricyclic analogs, suggesting comparable molecular volume and steric profiles .
    • CT (Combined Tanimoto) : 0.65–0.70, reflecting alignment of pharmacophoric features (e.g., sulfur atoms, hydrogen-bond acceptors) .

Research Findings and Implications

Reactivity and Stability

  • The sulfanyl linkage in the target compound exhibits greater hydrolytic stability compared to sulfanylidene analogs (C=S), which are prone to oxidation .
  • Benzodioxol-substituted derivatives demonstrate slower metabolic degradation than methoxyphenyl analogs, as evidenced by cytochrome P450 inhibition assays .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzodioxole moiety and a thia-diazatricyclo framework. The IUPAC name indicates the intricate connectivity of atoms, which contributes to its biological activity.

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzodioxole Ring : Utilizing starting materials such as catechol derivatives.
  • Construction of the Thia-Diazatricyclo Framework : This may involve cyclization reactions under specific conditions to achieve the desired tricyclic structure.
  • Final Coupling : The final product is obtained through coupling reactions that integrate the benzodioxole with the thia-diazatricyclo moiety.

Antimicrobial Properties

Research indicates that compounds containing benzodioxole structures exhibit significant antimicrobial activities. For instance, related compounds have been shown to inhibit bacterial growth in various assays, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds similar to the one have been reported to inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability in cancer lines.

Neuroprotective Effects

Neuroprotective properties have also been attributed to related benzodioxole compounds. They are believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal cells.

Case Studies

  • Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced activity compared to standard antibiotics .
  • Anticancer Mechanism Investigation : Research published in Cancer Research explored the effects of benzodioxole derivatives on breast cancer cells, revealing that these compounds could significantly reduce tumor growth in vivo by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Research : A study in Journal of Neurochemistry highlighted the neuroprotective effects of a related compound on primary neuronal cultures exposed to glutamate toxicity, demonstrating a reduction in cell death and preservation of neuronal function .

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